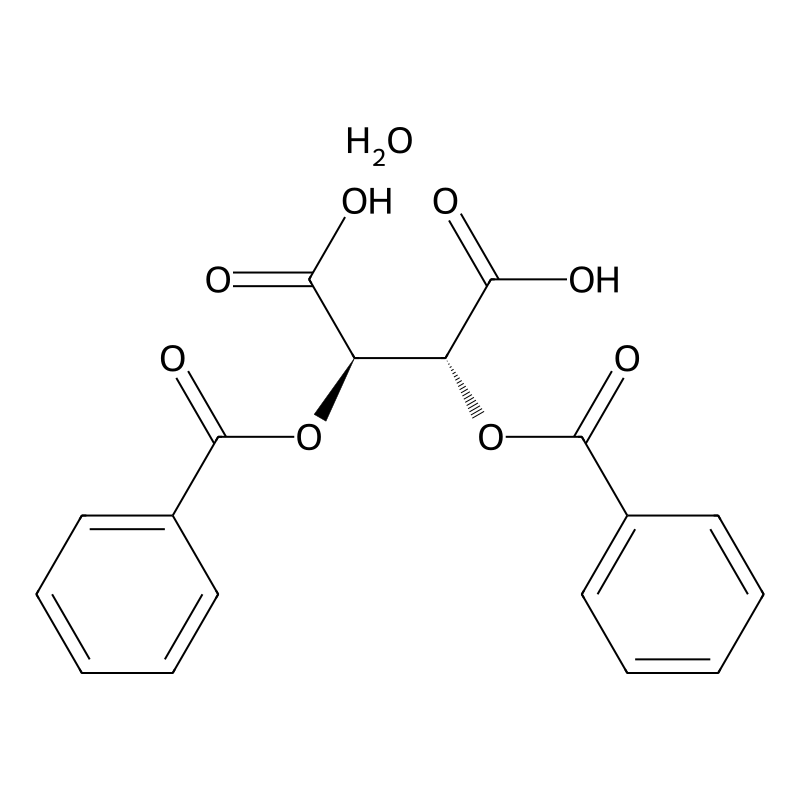

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Chiral Resolving Agent

Due to its stereochemistry (having two chiral centers with the R configuration), (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate can be used as a resolving agent in the separation of racemic mixtures. Racemic mixtures contain equal amounts of enantiomers (mirror-image molecules) of a chiral compound. Resolving agents can selectively bind to one enantiomer, allowing for their separation and purification.

There is limited research available on the specific use of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate as a resolving agent. However, other dibenzoyltartaric acid derivatives are well-established resolving agents for various chiral compounds. ()

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate has the molecular formula C₁₈H₁₆O₉ and a molecular weight of approximately 358.30 g/mol. It is recognized for its two benzoyloxy groups attached to a succinic acid backbone, which contributes to its chemical reactivity and biological activity. The compound is often referred to as dibenzoyl-D-tartaric acid monohydrate and is classified under various synonyms, including 62708-56-9 .

- Esterification: The hydroxyl groups can react with alcohols to form esters.

- Hydrolysis: In the presence of water, it can revert to its constituent acids.

- Decarboxylation: Under specific conditions, the carboxylic acid groups may be removed, leading to simpler compounds.

These reactions are crucial for its applications in synthetic organic chemistry and pharmaceuticals.

Research indicates that (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate exhibits notable biological activities. Its structure allows it to interact with various biological targets, potentially influencing metabolic pathways. Specific studies have shown that compounds with similar structures can act as enzyme inhibitors or modulators in biochemical processes .

Several methods are employed for synthesizing (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate:

- Direct Esterification: This method involves reacting succinic acid with benzoyl chloride in the presence of a base.

- Protective Group Strategy: Utilizing protecting groups for functional groups during multi-step synthesis can yield this compound effectively.

- Enzymatic Synthesis: Enzymatic methods may also be explored for more selective synthesis pathways.

Each method has its advantages concerning yield, purity, and environmental impact.

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs and therapeutic agents.

- Chemical Research: Serves as a reagent in organic synthesis and research studies.

- Material Science: Potential use in developing polymers or materials with specific properties due to its unique structure.

Interaction studies involving (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate focus on its binding affinity to biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors.

- In Vitro Assays: To evaluate biological activity against specific cell lines or organisms.

Such studies are essential for understanding the compound's potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate | C₁₈H₁₆O₉ | Enantiomer with different stereochemistry |

| Dibenzoyl-D-tartaric acid monohydrate | C₁₈H₁₆O₉ | Similar structure but different hydration state |

| (2R,3S)-2,3-Bis(benzoyloxy)succinic acid | C₁₈H₁₆O₉ | Another stereoisomer affecting reactivity |

These compounds are unique due to their stereochemistry and potential biological activities. The differences in their configurations can lead to varied interactions within biological systems, making them valuable in medicinal chemistry.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 59 of 61 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant